Fumaric acid monoethyl ester,calcium salt

antiproliferation keratinocytes psoriasis

Fumaric acid monoethyl ester calcium salt (calcium monoethyl fumarate, Ca-MEF; CAS 62008-22-4) is an orally administered fumaric acid ester (FAE) derivative approved for the systemic treatment of moderate-to-severe plaque psoriasis in Germany since 1994. It is a primary component of the proprietary combination product Fumaderm, where it is co-formulated with dimethyl fumarate (DMF) and the magnesium and zinc salts of monoethyl fumarate (MEF).

Molecular Formula C12H14CaO8
Molecular Weight 326.31 g/mol
Cat. No. B12059817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaric acid monoethyl ester,calcium salt
Molecular FormulaC12H14CaO8
Molecular Weight326.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2]
InChIInChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+;
InChIKeyWOONQYHBMBCNDD-SYWGCQIGSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumaric Acid Monoethyl Ester Calcium Salt: Core Composition and Regulatory Standing in Psoriasis Therapy


Fumaric acid monoethyl ester calcium salt (calcium monoethyl fumarate, Ca-MEF; CAS 62008-22-4) is an orally administered fumaric acid ester (FAE) derivative approved for the systemic treatment of moderate-to-severe plaque psoriasis in Germany since 1994 [1][2]. It is a primary component of the proprietary combination product Fumaderm, where it is co-formulated with dimethyl fumarate (DMF) and the magnesium and zinc salts of monoethyl fumarate (MEF) [3][4]. The compound is a calcium salt of the monoethyl ester of fumaric acid, with the molecular formula C12H14CaO8 and a molecular weight of 326.31 g/mol [5][6]. Unlike DMF, which serves as a prodrug for monomethyl fumarate (MMF), Ca-MEF itself is a distinct chemical entity that contributes to the overall therapeutic and side-effect profile of FAE combination therapy [7][8].

Why Fumaric Acid Monoethyl Ester Calcium Salt Cannot Be Replaced by DMF Monotherapy or Other MEF Salts in Procurement


Fumaric acid monoethyl ester calcium salt (Ca-MEF) exhibits a unique combination of in vitro antiproliferative potency, immunomodulatory activity, and in vivo biodistribution that is not shared by its closest structural analogs—namely, dimethyl fumarate (DMF), magnesium monoethyl fumarate (Mg-MEF), or zinc monoethyl fumarate (Zn-MEF) [1][2]. While DMF is metabolized to monomethyl fumarate (MMF) and serves as the primary active agent in FAE therapy, Ca-MEF itself is a distinct compound that contributes to IL-10 induction, modulates lymphocyte populations, and exhibits a specific safety profile [3][4]. Furthermore, clinical evidence demonstrates that DMF monotherapy is not pharmacodynamically equivalent to the combination product containing Ca-MEF; a Phase III randomized trial of over 700 patients confirmed that the combination is therapeutically distinct from DMF alone [5][6]. Consequently, substituting Ca-MEF with another FAE derivative or DMF alone in research, formulation, or procurement contexts would introduce uncontrolled variables and invalidate comparative data, particularly for studies targeting specific immunological pathways or long-term safety outcomes [7].

Quantitative Evidence Guide: Head-to-Head Performance Data for Fumaric Acid Monoethyl Ester Calcium Salt vs. Analogs


Antiproliferative Potency in Human Keratinocytes: Ca-MEF Exhibits Intermediate IC50 Values Distinct from DMF and Mg-MEF

Calcium monoethyl fumarate (Ca-MEF) demonstrates an intermediate antiproliferative potency compared to dimethyl fumarate (DMF) and other MEF salts in hyperproliferative HaCaT keratinocyte cultures [1][2]. This differential potency has direct implications for cellular assay selection and in vitro modeling of psoriasis [3].

antiproliferation keratinocytes psoriasis

Subtoxic Antiproliferative Activity: Ca-MEF Uniquely Inhibits Proliferation Below Cytotoxic Concentrations Among MEF Salts

Among the monoethyl fumarate salts, calcium monoethyl fumarate (Ca-MEF) is the only derivative that exhibits a clear dissociation between its antiproliferative and cytotoxic effects at low micromolar concentrations, a property it shares with dimethyl fumarate (DMF) but not with zinc or magnesium MEF salts [1][2].

therapeutic index selectivity keratinocyte proliferation

Immunomodulatory Activity: Ca-MEF Induces Superior IL-10 Upregulation in Psoriatic Co-Cultures Compared to Other FAEs

Calcium monoethyl fumarate (Ca-MEF) induces the highest level of interleukin-10 (IL-10) production among all fumaric acid derivatives tested in a psoriatic co-culture model, a cytokine critical for suppressing Th1-mediated inflammation in psoriasis [1][2].

immunomodulation IL-10 Th1/Th2 balance

In Vivo Biodistribution: Ca-MEF's Parent Compound MEF Preferentially Accumulates in Kidney, Not Brain, Contrasting with DMF Metabolite MMF

The parent compound monoethyl fumarate (MEF), derived from Ca-MEF, exhibits a distinct in vivo biodistribution profile compared to monomethyl fumarate (MMF), the primary active metabolite of DMF. MEF preferentially partitions into kidney tissue, whereas MMF shows higher brain penetration [1][2].

pharmacokinetics biodistribution tissue-specific targeting

Formulation-Specific Dosage: Ca-MEF is a Non-Substitutable Component of Fumaderm at 87 mg per Tablet, Distinct from DMF Monotherapy Products

Calcium monoethyl fumarate (Ca-MEF) is a fixed component of the proprietary FAE combination product Fumaderm, with a precise dosage of 87 mg per tablet. This formulation is distinct from DMF monotherapy products such as Skilarence and Tecfidera, and cannot be interchanged without altering the established safety and efficacy profile [1][2][3].

pharmaceutical formulation dosage form combination therapy

Targeted Research and Procurement Scenarios for Fumaric Acid Monoethyl Ester Calcium Salt


In Vitro Modeling of Psoriatic Keratinocyte Hyperproliferation Requiring Subtoxic Antiproliferative Activity

Researchers investigating the antiproliferative mechanisms of FAEs in psoriasis should utilize calcium monoethyl fumarate (Ca-MEF) at concentrations of 4-10 μM, a range where it exerts significant growth inhibition without inducing cytotoxicity, as demonstrated in HaCaT keratinocyte cultures [1][2]. This property, shared only with DMF among FAEs, makes Ca-MEF ideal for long-term culture studies where confounding cell death would skew results. Procurement of Ca-MEF over Zn-MEF or Mg-MEF is essential, as those analogs lack this dissociation between antiproliferative and cytotoxic effects [3].

Immunological Studies Focused on IL-10-Mediated Anti-Inflammatory Pathways in Psoriasis

Studies aimed at elucidating the immunomodulatory effects of FAEs, particularly the induction of the anti-inflammatory cytokine IL-10, should prioritize calcium monoethyl fumarate (Ca-MEF) as the tool compound. In co-culture systems of psoriatic keratinocytes and T-cells, Ca-MEF at 10 μM induces a 161% increase in IL-10 production, the highest among all tested FAEs, and exceeds the induction achieved by Mg-MEF at a 10-fold higher concentration [1][2]. This superior potency makes Ca-MEF the reagent of choice for mechanistic studies of Th1/Th2 balance and for screening novel immunomodulatory agents.

Comparative Pharmacokinetic and Safety Studies Evaluating Tissue-Specific Drug Distribution

For preclinical and clinical studies investigating the biodistribution and potential off-target effects of fumarate therapies, calcium monoethyl fumarate (Ca-MEF)-containing formulations are essential comparators. The parent compound MEF preferentially accumulates in kidney tissue, in contrast to the brain-penetrant metabolite MMF derived from DMF [1][2]. This differential distribution may underlie the distinct safety profiles observed, including differences in lymphopenia induction and risk of progressive multifocal leukoencephalopathy (PML) [3]. Procurement of Ca-MEF reference standards and formulated products is therefore mandatory for any study seeking to differentiate the safety pharmacology of FAE combination therapy from DMF monotherapy.

Pharmaceutical Development and Bioequivalence Studies of FAE Combination Products

In the development of generic or biosimilar versions of Fumaderm, or in the reformulation of FAE therapies, the exact 87 mg dose of calcium monoethyl fumarate (Ca-MEF) per tablet is a critical quality attribute that cannot be omitted or substituted [1][2]. Bioequivalence studies must include Ca-MEF as a component of the test product, as clinical trials have demonstrated that DMF monotherapy is therapeutically distinct from the combination product [3]. Procurement of high-purity Ca-MEF (CAS 62008-22-4) is therefore a non-negotiable requirement for formulation scientists, analytical chemists, and regulatory affairs professionals engaged in FAE product development.

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